1-benzyl-2-trifluoromethyl-(1H)-indole
Description
Properties
Molecular Formula |
C16H12F3N |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
1-benzyl-2-(trifluoromethyl)indole |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15-10-13-8-4-5-9-14(13)20(15)11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
VNWBQHBQZDQYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Alkyne Intermediate Formation
The synthesis begins with a Sonogashira coupling between 2-iodoaniline and 3-phenyl-1-propyne under palladium/copper catalysis. In a representative procedure, 2-iodoaniline (1.51 g, 6.9 mmol) reacts with 3-phenyl-1-propyne (962 mg, 8.3 mmol) in the presence of Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol) and CuI (14.3 mg, 0.075 mmol) in triethylamine (15 mL). This yields 2-alkynylaniline as a yellow oil (1.35 g, 94%) after 12 hours at room temperature.
Sulfonylation and Cyclization
The alkyne intermediate undergoes sulfonylation with benzenesulfonyl chloride (1.37 g, 7.8 mmol) in dichloromethane (50 mL) and pyridine (2.6 mL, 32.5 mmol) to form a protected sulfonamide. Subsequent cyclization via treatment with KHMDS (1.0 M in THF, 0.3 mL, 0.3 mmol) and 18-crown-6 (158.4 mg, 0.6 mmol) in THF (1 mL) generates the indole core. Flash chromatography purification affords 1-(phenylsulfonyl)-1H-indole derivatives in 86% yield.
Deprotection and N-Benzylation
Halogenation-Functionalization Approaches
Direct Halogenation of 2-Trifluoromethylindole
3-Halo-2-trifluoromethylindoles serve as precursors for further functionalization. Treatment of 2-trifluoromethylindole (0.990 g, 5.35 mmol) with N-chlorosuccinimide (NCS, 0.790 g, 5.90 mmol) and TMSCl in THF produces 3-chloro-2-trifluoromethylindole in near-quantitative yield. Similarly, bromination with Br₂ in CH₂Cl₂ achieves 98% yield for the 3-bromo analogue.
Catalytic Hydrogenation of α-CF₃-β-(2-Nitroaryl)Enamines
Enamine Synthesis and Cyclization
α-CF₃-β-(2-nitroaryl)enamines, prepared from pyrrolidine and nitro-substituted styrenes, react with benzaldehydes to form α,β-diaryl-CF₃-enones. Hydrogenation over Pd/C (10 mol%) with ammonium formate (5 equiv) in methanol selectively reduces the nitro group, inducing cyclization to yield 2-CF₃-3-benzylindoles in 90% yield.
Adapting the Method for 1-Benzyl Substitution
Although this method produces 3-benzylindoles, substituting benzaldehyde with a protected benzylamine derivative could redirect the benzyl group to position 1. For example, reductive amination of the enamine intermediate with benzylamine might enable N-benzylation prior to cyclization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Copper-Catalyzed Cyclization | Sonogashira coupling, sulfonylation | 86% | High regioselectivity, scalable | Multi-step, requires deprotection |
| Halogenation-Functionalization | Halogenation, cross-coupling | 75–98% | Versatile for further derivatization | N-Benzylation not demonstrated |
| Catalytic Hydrogenation | Enamine formation, hydrogenation | 90% | One-pot, high efficiency | 3-Benzyl isomer predominates |
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-benzyl-2-trifluoromethyl-(1H)-indole?
The synthesis typically involves benzylation of indole derivatives under basic conditions. For example, indole can react with benzyl halides (e.g., benzyl chloride) in the presence of anhydrous potassium carbonate, followed by trifluoromethylation at the 2-position using reagents like trifluoromethyl copper complexes. Solvents such as DMF or acetonitrile are often employed under reflux conditions . Alternative routes may involve multi-step functionalization, where the trifluoromethyl group is introduced via electrophilic substitution or cross-coupling reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key factors include:
- Catalyst selection : Copper(I) iodide (CuI) enhances efficiency in click chemistry or cross-coupling steps, as seen in analogous indole syntheses .
- Solvent systems : Polar aprotic solvents (e.g., PEG-400/DMF mixtures) improve solubility of intermediates, while reducing side reactions .
- Purification : Gradient elution in flash chromatography (e.g., 70:30 ethyl acetate/hexane) effectively isolates the product .
- Temperature control : Reflux conditions ensure complete reaction while avoiding thermal decomposition .
Basic: What analytical techniques validate the structure and purity of 1-benzyl-2-trifluoromethyl-(1H)-indole?
- NMR spectroscopy : , , and NMR confirm substituent positions and purity. For example, NMR detects trifluoromethyl group integration .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal studies (using SHELX software) resolve stereochemistry and intermolecular interactions .
Advanced: How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability and bioavailability .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .
- Electron-withdrawing effects : Modulates binding affinity to targets (e.g., enzymes or receptors) by altering electron density in the indole ring . Comparative studies with non-fluorinated analogs show improved target engagement and in vivo half-life .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
- Assay standardization : Control variables such as solvent (DMSO concentration) and cell line specificity to minimize off-target effects .
- Structural validation : Confirm batch purity via HPLC and crystallography to rule out impurities affecting results .
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and reconcile activity differences across studies .
Advanced: What computational strategies predict the binding interactions of 1-benzyl-2-trifluoromethyl-(1H)-indole with biological targets?
- Molecular docking : Tools like Schrödinger Suite or GROMACS simulate ligand-receptor interactions, highlighting key residues (e.g., hydrophobic pockets accommodating the benzyl group) .
- QSAR models : Quantify substituent effects (e.g., trifluoromethyl’s Hammett σ value) on activity .
- MD simulations : Assess dynamic stability of ligand-target complexes over time, identifying conformational changes affecting efficacy .
Basic: Which structural features of this compound are critical for its chemical reactivity?
- Benzyl group : Provides steric bulk, influencing regioselectivity in electrophilic substitutions .
- Trifluoromethyl group : Acts as a strong electron-withdrawing group, directing reactions to the indole’s 3- and 4-positions .
- Indole core : The aromatic system participates in π-π stacking with biological targets, while the NH group enables hydrogen bonding .
Advanced: How do substituent modifications (e.g., halogenation) alter pharmacokinetic properties?
- Chlorination : Increases metabolic stability but may reduce solubility. For example, 5-chloro analogs show prolonged half-life in hepatic microsome assays .
- Fluorination : Enhances blood-brain barrier penetration, as seen in neuroactive indole derivatives .
- Benzyl substitution : Varying the benzyl ring’s substituents (e.g., electron-donating groups) tunes logP values and ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
